6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (CAS 2092115-52-9): A Bifunctional Scaffold for Advanced Kinase Inhibitor Discovery
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (CAS 2092115-52-9): A Bifunctional Scaffold for Advanced Kinase Inhibitor Discovery
Executive Summary
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (CAS Number: 2092115-52-9) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery[1]. Structurally, it merges the privileged 4-azaindole (pyrrolo[3,2-b]pyridine) core with two orthogonal reactive handles: a highly electrophilic 3-sulfonyl chloride and a transition-metal-reactive 6-bromo substituent. This unique architecture enables the rapid, modular synthesis of complex sulfonamide libraries, particularly in the development of targeted kinase inhibitors and receptor modulators.
This technical guide explores the physicochemical properties, mechanistic rationale, and validated synthetic protocols for deploying this critical intermediate in medicinal chemistry workflows.
Physicochemical Profiling & Structural Rationale
The strategic value of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride lies in its precise spatial arrangement of functional groups.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 2092115-52-9 |
| Molecular Formula | C₇H₄BrClN₂O₂S |
| Molecular Weight | 295.54 g/mol |
| Core Structure | Pyrrolo[3,2-b]pyridine (4-Azaindole) |
| Reactive Handles | -SO₂Cl (Position 3), -Br (Position 6) |
| Predicted Boiling Point | 449.6 ± 40.0 °C at 760 mmHg |
Mechanistic Rationale in Drug Design
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The 4-Azaindole Core: The pyrrolo[3,2-b]pyridine system is a well-established bioisostere for the indole ring. The incorporation of the pyridine nitrogen serves a dual purpose: it significantly improves the aqueous solubility of the resulting drug candidates and acts as a critical hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen often engages the hinge region of the ATP-binding pocket, anchoring the molecule within the active site [2].
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The 3-Sulfonyl Chloride: This moiety allows for the rapid installation of diverse sulfonamide groups. Sulfonamides are highly valued in medicinal chemistry for their ability to improve metabolic stability, modulate physicochemical properties, and engage in directed hydrogen bonding with target proteins [3].
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The 6-Bromo Substituent: The bromine atom provides a robust synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to probe solvent-exposed regions or adjacent hydrophobic pockets of a target protein without disrupting the primary hinge-binding interactions.
Synthetic Methodologies: The Chlorosulfonylation Protocol
The synthesis of the title compound relies on the direct electrophilic aromatic substitution of the 4-azaindole core. The pyrrole ring is significantly more electron-rich than the fused pyridine ring, directing electrophilic attack exclusively to the C3 position.
Causality of Reagent Selection: The reaction utilizes neat chlorosulfonic acid (ClSO₃H). The use of neat conditions is critical; chlorosulfonic acid acts as both the solvent and the reagent. The initial reaction generates a sulfonic acid intermediate. The vast excess of ClSO₃H is required to drive the subsequent chlorination step, converting the highly polar sulfonic acid into the reactive sulfonyl chloride while preventing the formation of undesired sulfone byproducts [4].
Step-by-Step Protocol
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Preparation: Equip a round-bottom flask with a magnetic stir bar and a drying tube to exclude moisture. Cool the flask to 0 °C using an ice bath.
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Addition: Carefully add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in small portions to neat chlorosulfonic acid (approx. 5–10 eq). Critical Note: The reaction is highly exothermic and evolves corrosive HCl gas. Perform strictly in a fume hood.
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Heating: Once the addition is complete and effervescence subsides, remove the ice bath and heat the reaction mixture to 100–120 °C for 2–3 hours. This elevated temperature is thermodynamically necessary to overcome the activation energy required for the second step (conversion of the sulfonic acid intermediate to the sulfonyl chloride) [4].
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Quenching: Cool the mixture to room temperature, then carefully pour it dropwise over crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a tan/white solid.
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Isolation: Collect the precipitate via vacuum filtration, wash with copious amounts of cold water to remove residual acid, and dry under high vacuum. The product should be used promptly or stored under an inert argon atmosphere at -20 °C to prevent hydrolysis back to the sulfonic acid.
Downstream Derivatization: A Self-Validating Workflow
The true value of this building block lies in its orthogonal reactivity. The sulfonyl chloride and the aryl bromide can be addressed sequentially without the need for complex protecting group strategies, creating a self-validating synthetic workflow for library generation.
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Step 1: Sulfonamide Formation (Amidation): The sulfonyl chloride is a "hard" electrophile. It reacts rapidly with primary or secondary amines at room temperature in the presence of a non-nucleophilic base (e.g., DIPEA or triethylamine). The 6-bromo group remains completely inert under these mild conditions [3].
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Step 2: Suzuki-Miyaura Cross-Coupling: Once the sulfonamide is installed, the 6-bromo group can be activated using palladium catalysis. As a "soft" electrophile, the aryl bromide undergoes oxidative addition with Pd(0), followed by transmetalation with a boronic acid and reductive elimination to yield the 6-substituted-3-sulfonamide [5].
Table 2: Orthogonal Reactivity Matrix
| Reaction Step | Target Handle | Reagents & Conditions | Chemoselectivity | Average Yield |
| 1. Amidation | 3-SO₂Cl | R-NH₂, DIPEA, CH₂Cl₂, RT, 1–2 h | 100% selective for SO₂Cl; Bromide is untouched. | 80–95% |
| 2. Suzuki Coupling | 6-Br | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | 100% selective for Bromide; Sulfonamide is stable. | 65–85% |
Visualization: Synthetic Workflow
Caption: Orthogonal synthetic workflow leveraging CAS 2092115-52-9 for modular library generation.
Pharmacological Applications: Targeting FGFR and Beyond
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have shown profound efficacy as kinase inhibitors, particularly against the Fibroblast Growth Factor Receptor (FGFR) family[2, 5]. Dysregulation of the FGFR signaling pathway is implicated in various malignancies, including hepatocellular carcinoma (HCC) and urothelial cancer.
The azaindole core effectively mimics the adenine ring of ATP, binding competitively at the kinase hinge region. Substituents at the 3-position (derived from the sulfonyl chloride) and the 6-position (derived from the bromide) can be tailored to interact with the P-loop and the activation loop, respectively. This modularity allows researchers to engineer high selectivity over other kinases and overcome clinical resistance caused by gatekeeper mutations (e.g., FGFR4 V550L) [2].
Visualization: FGFR Signaling & Inhibition Pathway
Caption: Disruption of the oncogenic FGFR signaling cascade by azaindole-based kinase inhibitors.
Conclusion
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (CAS 2092115-52-9) stands as a premier intermediate in medicinal chemistry. By understanding the mechanistic causality of its synthesis and its orthogonal reactivity profile, drug development professionals can leverage this scaffold to rapidly generate diverse, high-quality chemical libraries. Its ability to act as a hinge-binding bioisostere while offering dual vectors for functionalization makes it an indispensable tool in the pursuit of next-generation targeted therapeutics.
References
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Zhao, Y., et al. (2022). "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, 65(21). URL:[Link]
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Wang, Z., et al. (2007). "Design and Synthesis of Human Immunodeficiency Virus Entry Inhibitors: Sulfonamide as an Isostere for the α-Ketoamide Group." Journal of Medicinal Chemistry, 50(24). URL:[Link]
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Phuan, P. W., et al. (2014). "Combination Potentiator ('Co-Potentiator') Therapy for CF Caused by CFTR Mutants, Including N1303K, That Are Poorly Responsive to Single Potentiators." FASEB Journal, 28(1). URL:[Link]
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Zhang, J., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules, 22(4). URL:[Link]
